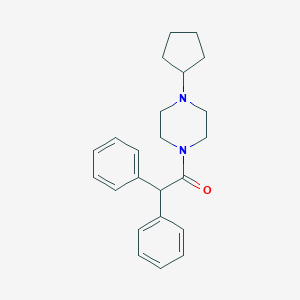![molecular formula C21H25ClN2O4 B249199 (3-CHLOROPHENYL)[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE](/img/structure/B249199.png)
(3-CHLOROPHENYL)[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-CHLOROPHENYL)[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE is a complex organic compound that features a combination of aromatic and piperazine structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-CHLOROPHENYL)[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the core piperazine structure. The process may include:
Formation of Piperazine Core: This can be achieved by reacting ethylenediamine with diethylene glycol under acidic conditions.
Introduction of Aromatic Groups: The aromatic groups are introduced through nucleophilic substitution reactions. For instance, 3-chlorobenzoyl chloride can be reacted with the piperazine core in the presence of a base like triethylamine.
Methoxylation: The trimethoxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,4,5-trimethoxybenzyl chloride and an aluminum chloride catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Analyse Des Réactions Chimiques
Types of Reactions
(3-CHLOROPHENYL)[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro or sulfonic acid groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, (3-CHLOROPHENYL)[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE can be used to study receptor-ligand interactions due to its potential binding affinity to certain biological targets.
Medicine
Medically, this compound may have potential as a pharmaceutical agent. Its structure suggests it could interact with neurotransmitter receptors, making it a candidate for the development of new drugs for neurological conditions.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (3-CHLOROPHENYL)[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound may bind to neurotransmitter receptors, modulating their activity and affecting signal transduction pathways. This interaction can lead to changes in cellular responses, which could be harnessed for therapeutic purposes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Chloro-phenyl)-piperazine: Lacks the trimethoxybenzyl group, making it less complex.
(2,4,5-Trimethoxybenzyl)-piperazine: Lacks the chlorophenyl group, affecting its binding properties.
(3-Chloro-phenyl)-[4-(methoxy-benzyl)-piperazin-1-yl]-methanone: Similar but with fewer methoxy groups, which may alter its reactivity and binding affinity.
Uniqueness
The uniqueness of (3-CHLOROPHENYL)[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE lies in its combination of functional groups, which provides a unique set of chemical and biological properties
Propriétés
Formule moléculaire |
C21H25ClN2O4 |
|---|---|
Poids moléculaire |
404.9 g/mol |
Nom IUPAC |
(3-chlorophenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H25ClN2O4/c1-26-18-13-20(28-3)19(27-2)12-16(18)14-23-7-9-24(10-8-23)21(25)15-5-4-6-17(22)11-15/h4-6,11-13H,7-10,14H2,1-3H3 |
Clé InChI |
LJGSZSRNFDQHOP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC)OC |
SMILES canonique |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


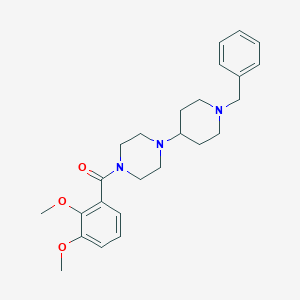

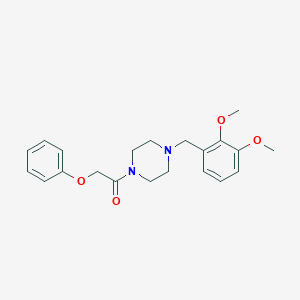
![1-[(4-Methylphenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B249123.png)
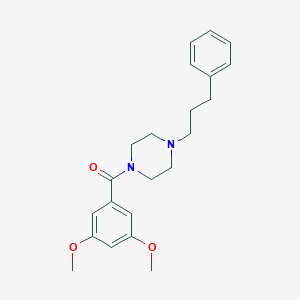
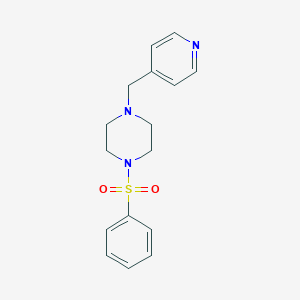
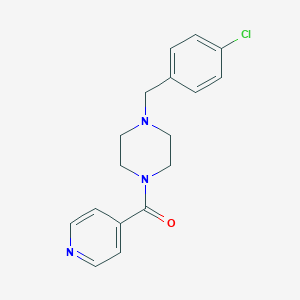
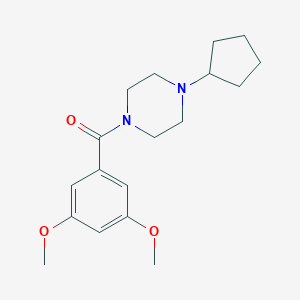
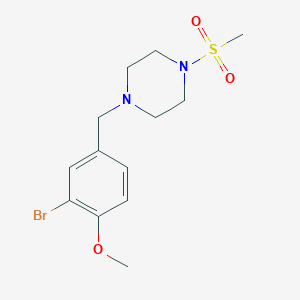
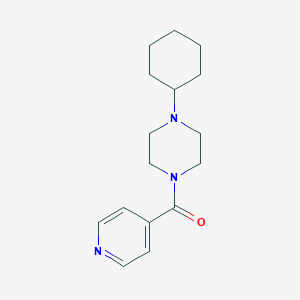
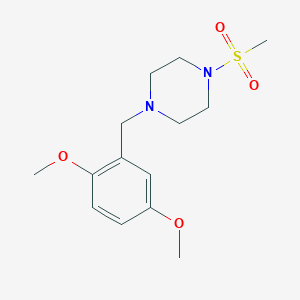
![2,2-DIPHENYL-1-[4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINO]-1-ETHANONE](/img/structure/B249137.png)

